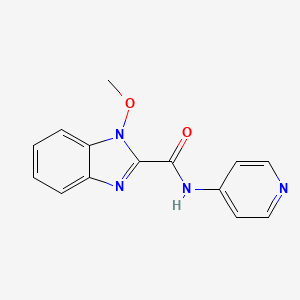
8-Chlorotridec-7-en-5-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chlorotridec-7-en-5-yne is an organic compound characterized by the presence of a chlorine atom, a double bond, and a triple bond within its carbon chain. This compound is part of the enyne family, which includes molecules containing both alkene (double bond) and alkyne (triple bond) functionalities. The presence of these multiple reactive sites makes this compound a versatile compound in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
8-Chlorotridec-7-en-5-yne can be synthesized through several methods, including:
Alkyne Formation: One common method involves the double elimination of dihaloalkanes.
Alkene Formation:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chlorotridec-7-en-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bond to form alkenes or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Diols, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Chlorotridec-7-en-5-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Chlorotridec-7-en-5-yne involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the alkene and alkyne groups, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chlorooct-2-yne: Contains a similar alkyne functionality but with a shorter carbon chain.
8-Bromotridec-7-en-5-yne: Similar structure but with a bromine atom instead of chlorine.
8-Chlorotridec-6-en-4-yne: Similar structure but with different positions of the double and triple bonds.
Uniqueness
8-Chlorotridec-7-en-5-yne is unique due to its specific arrangement of the chlorine atom, double bond, and triple bond within a 13-carbon chain
Eigenschaften
CAS-Nummer |
113278-42-5 |
|---|---|
Molekularformel |
C13H21Cl |
Molekulargewicht |
212.76 g/mol |
IUPAC-Name |
8-chlorotridec-7-en-5-yne |
InChI |
InChI=1S/C13H21Cl/c1-3-5-7-8-10-12-13(14)11-9-6-4-2/h12H,3-7,9,11H2,1-2H3 |
InChI-Schlüssel |
HHISKGNURLDPMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=CC#CCCCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


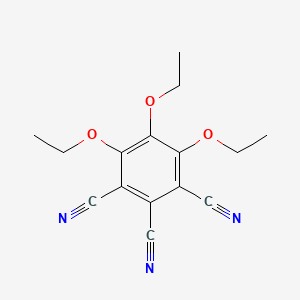
![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)
![3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione](/img/structure/B14316160.png)
![Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-](/img/structure/B14316161.png)
![2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14316162.png)
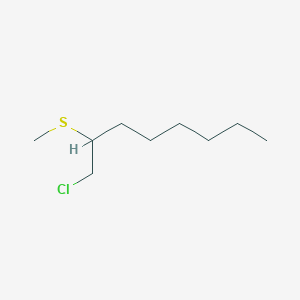

![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)
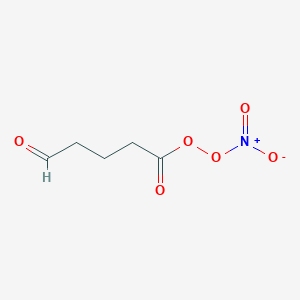
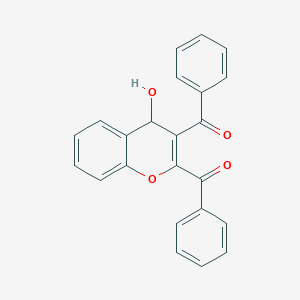
![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
![2-{[4-(Bromomethyl)phenoxy]methyl}oxirane](/img/structure/B14316209.png)
![4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate](/img/structure/B14316213.png)
